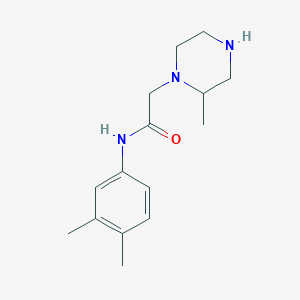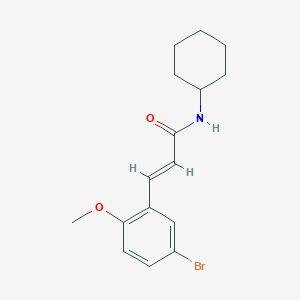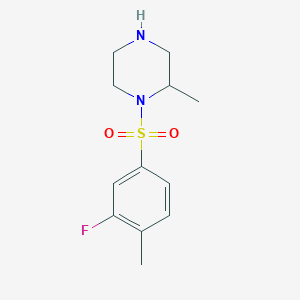
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
作用机制
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide activates the immune system by inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines stimulate the activity of immune cells, such as macrophages and natural killer cells, which can recognize and destroy cancer cells. N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide also disrupts the blood supply to tumors by causing the death of endothelial cells that line the blood vessels that feed the tumors.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It can cause the release of cytokines, such as TNF-alpha and IFN-gamma, from immune cells. It can also induce the death of endothelial cells in tumor blood vessels, leading to a reduction in blood flow to the tumors. N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been shown to have a short half-life in the body, which may limit its effectiveness in some cases.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized on a large scale. It has been extensively studied in preclinical models of cancer and has shown promising results. However, N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has some limitations as well. It has a short half-life in the body, which may limit its effectiveness in some cases. It can also cause toxic side effects in some animal models, which may make it difficult to use in certain experiments.
未来方向
There are several directions for future research on N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide. One area of interest is the development of new formulations that can improve its pharmacokinetic properties and increase its effectiveness. Another direction is the identification of biomarkers that can predict which patients are most likely to respond to N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide treatment. Additionally, there is interest in combining N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide with other anticancer agents to improve its effectiveness and reduce toxic side effects. Finally, further studies are needed to better understand the mechanisms of action of N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide and to identify new targets for anticancer therapy.
合成方法
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide can be synthesized through a multi-step process starting from 3,4-dimethylaniline and 2-methylpiperazine. The final step involves the acetylation of the amine group with acetic anhydride to yield N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide is relatively straightforward and can be performed on a large scale.
科学研究应用
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been shown to possess potent antitumor activity in preclinical models of cancer. It works by stimulating the immune system to attack cancer cells and by disrupting the blood supply to tumors. N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been tested in a variety of tumor types, including lung, breast, colon, and prostate cancer.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-4-5-14(8-12(11)2)17-15(19)10-18-7-6-16-9-13(18)3/h4-5,8,13,16H,6-7,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSFMOOVRKNOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)

